2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
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Overview
Description
2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce complex molecules . Additionally, the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The reactions are typically carried out under basic conditions, often using catalysts such as palladium or other transition metals .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aza-Michael addition between diamine and sulfonium salt can produce protected piperazines .
Scientific Research Applications
2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications. It is used in medicinal chemistry as a ligand for alpha1-adrenergic receptors, which are targets for treating various neurological conditions . The compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer’s disease . Additionally, it has applications in the development of antibacterial and antifungal agents .
Mechanism of Action
The mechanism of action of 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors and acetylcholinesterase . The compound binds to these receptors, modulating their activity and leading to various physiological effects. For example, as an alpha1-adrenergic receptor antagonist, it can inhibit the contraction of smooth muscles in blood vessels .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . These compounds share structural similarities with 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE, particularly the presence of the piperazine ring and aryl groups.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its binding affinity and selectivity for certain receptors . This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-16-8-6-15(7-9-16)24-12-10-23(11-13-24)14-19(25)22-18-5-3-2-4-17(18)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCRHZBEKCRBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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